molecular formula C20H16O2 B14507291 3-(Pyren-1-yl)butanoic acid CAS No. 63104-39-2

3-(Pyren-1-yl)butanoic acid

Cat. No.: B14507291
CAS No.: 63104-39-2
M. Wt: 288.3 g/mol
InChI Key: WROXDOWQLYDCHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyrenebutyric acid can be synthesized through various methods. One common method involves the reaction of pyrene with butyric acid under specific conditions. The compound can be crystallized from solvents such as benzene, ethanol, or a mixture of ethanol and water . The reaction typically requires a catalyst and controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, 1-Pyrenebutyric acid is produced using large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The product is then purified through crystallization and other separation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-Pyrenebutyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the carboxylic group.

    Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrene derivatives with additional functional groups .

Mechanism of Action

The mechanism of action of 1-Pyrenebutyric acid involves its interaction with various molecular targets. The compound’s large π system allows it to interact with other molecules through π-π stacking and other non-covalent interactions. This property makes it useful in surface functionalization and as a fluorescent probe . The carboxylic group can also participate in hydrogen bonding and other interactions, enhancing its utility in various applications .

Comparison with Similar Compounds

    Pyrene: A polycyclic aromatic hydrocarbon with similar fluorescence properties.

    1-Pyrenemethanol: A derivative of pyrene with a hydroxyl group.

    1-Pyreneacetic acid: A derivative with an acetic acid group.

Uniqueness: 1-Pyrenebutyric acid is unique due to its combination of a large π system and a carboxylic group, which provides high fluorescence efficiency and stability. This makes it particularly useful in applications requiring surface functionalization and fluorescence .

Properties

CAS No.

63104-39-2

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

3-pyren-1-ylbutanoic acid

InChI

InChI=1S/C20H16O2/c1-12(11-18(21)22)16-9-7-15-6-5-13-3-2-4-14-8-10-17(16)20(15)19(13)14/h2-10,12H,11H2,1H3,(H,21,22)

InChI Key

WROXDOWQLYDCHB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.